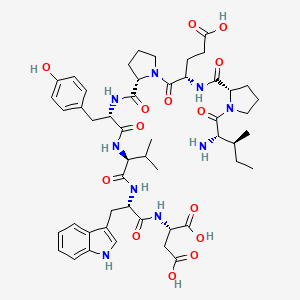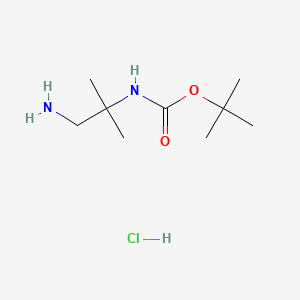
1,2-Dichloro-5-methoxy-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-5-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol . It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,2-Dichloro-5-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 5-methoxy-3-methylbenzene, where chlorine atoms are introduced into the benzene ring in the presence of a catalyst such as iron(III) chloride . The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the desired positions on the benzene ring.
Industrial production methods may involve multi-step synthesis processes, including the protection of functional groups, selective chlorination, and subsequent deprotection steps to yield the final product .
Chemical Reactions Analysis
1,2-Dichloro-5-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can convert the chlorine atoms to hydrogen atoms under specific conditions.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various substituted benzene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while sulfonation can produce sulfonic acid derivatives .
Scientific Research Applications
1,2-Dichloro-5-methoxy-3-methylbenzene is utilized in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used as a probe to investigate the interactions of chlorinated aromatic compounds with biological systems.
Medicine: Research into the pharmacological properties of chlorinated benzene derivatives includes exploring their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-5-methoxy-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and methoxy group influence the electron density on the benzene ring, making it more reactive towards electrophiles . The compound can form intermediates such as benzenonium ions, which undergo further reactions to yield substituted products .
Comparison with Similar Compounds
1,2-Dichloro-5-methoxy-3-methylbenzene can be compared with other similar compounds, such as:
1,3-Dichloro-5-methylbenzene: This compound lacks the methoxy group, which affects its reactivity and applications.
1,2-Dichloro-4-methoxybenzene: The position of the methoxy group differs, leading to variations in chemical behavior and reactivity.
1,2-Dichloro-3-methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial purposes.
Properties
IUPAC Name |
1,2-dichloro-5-methoxy-3-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNDZXZRTDXDFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696770 |
Source


|
| Record name | 1,2-Dichloro-5-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112369-07-0 |
Source


|
| Record name | 1,2-Dichloro-5-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
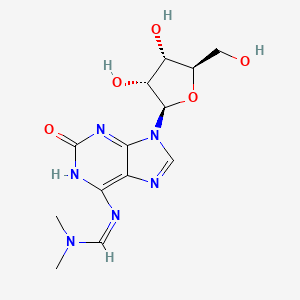
![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)
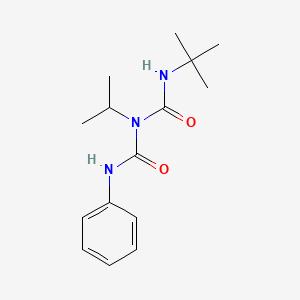

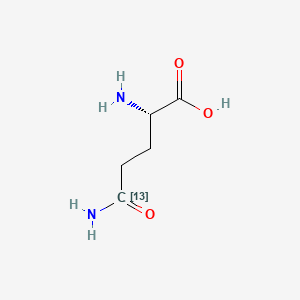
![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)
![1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl-](/img/structure/B599705.png)


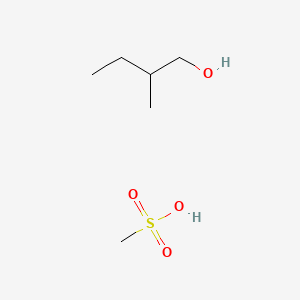
![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)

